molecular formula C14H24N2O3 B2453060 Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate CAS No. 1435803-85-2

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate

Cat. No.: B2453060
CAS No.: 1435803-85-2
M. Wt: 268.357
InChI Key: DDMYXOLVPMSKTR-UHFFFAOYSA-N
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Description

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is a synthetic organic compound that features a piperidine moiety attached to a cyclohexane ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanecarboxylates.

Scientific Research Applications

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.

    Methyl 1-[(piperidin-1-ylcarbonyl)amino]cycloheptanecarboxylate: Similar structure but with a cycloheptane ring.

Uniqueness

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is unique due to its specific ring size and the presence of both piperidine and ester functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-19-12(17)14(8-4-2-5-9-14)15-13(18)16-10-6-3-7-11-16/h2-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMYXOLVPMSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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